molecular formula C7H3Cl3F2O B1402160 1,3-Difluoro-5-(trichloromethoxy)benzene CAS No. 1404194-36-0

1,3-Difluoro-5-(trichloromethoxy)benzene

Cat. No. B1402160
M. Wt: 247.4 g/mol
InChI Key: SDWOGHNXRNYYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-(trichloromethoxy)benzene (1,3-DTFMB) is a chemical compound belonging to the class of organofluorine compounds. It is a colorless liquid with a molecular weight of 218.99 g/mol, and has a boiling point of 107-108°C. 1,3-DTFMB is an important intermediate in the synthesis of several pharmaceuticals, such as antibiotics and antifungal agents. It is also used as a reagent in various laboratory applications.

Scientific Research Applications

1,3-Difluoro-5-(trichloromethoxy)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of fluorescent probes and in the preparation of various metal complexes. In addition, it is used as a reagent in the determination of the structure of organic compounds.

Mechanism Of Action

The mechanism of action of 1,3-Difluoro-5-(trichloromethoxy)benzene is not well understood. However, it is believed that the compound can act as an electron acceptor, which can facilitate the transfer of electrons from one molecule to another. This can lead to the formation of new chemical bonds, which can lead to the formation of new products. Additionally, 1,3-Difluoro-5-(trichloromethoxy)benzene can act as a catalyst in the synthesis of polymers, as it can increase the rate of polymerization.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-Difluoro-5-(trichloromethoxy)benzene have not been extensively studied. However, it is believed that the compound can act as a pro-oxidant, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cells, and can also lead to inflammation. Additionally, 1,3-Difluoro-5-(trichloromethoxy)benzene can interact with proteins and DNA, which can lead to changes in gene expression.

Advantages And Limitations For Lab Experiments

1,3-Difluoro-5-(trichloromethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for laboratory experiments. However, it is important to note that 1,3-Difluoro-5-(trichloromethoxy)benzene can be toxic if it is not handled properly, and it can also react with other compounds in the laboratory. Therefore, it is important to take proper safety precautions when working with this compound.

Future Directions

The potential applications of 1,3-Difluoro-5-(trichloromethoxy)benzene are still being explored. One potential future direction is the use of the compound for the synthesis of novel pharmaceuticals. Additionally, more research is needed to better understand the biochemical and physiological effects of the compound. Furthermore, further research is needed to explore the potential use of 1,3-Difluoro-5-(trichloromethoxy)benzene as a catalyst in the synthesis of polymers. Finally, more research is needed to explore the potential use of 1,3-Difluoro-5-(trichloromethoxy)benzene as a reagent in the determination of the structure of organic compounds.

properties

IUPAC Name

1,3-difluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWOGHNXRNYYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-(trichloromethoxy)benzene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.